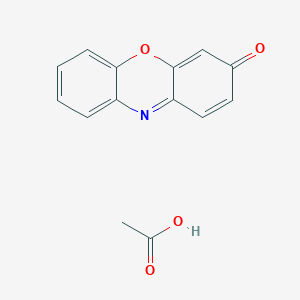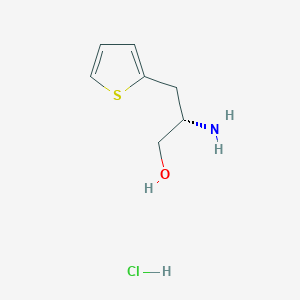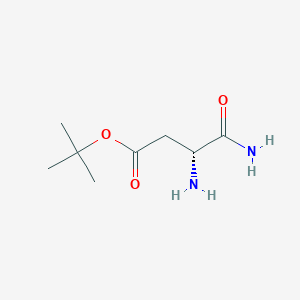
(R)-tert-Butyl3,4-diamino-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl3,4-diamino-4-oxobutanoate is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, two amino groups, and a ketone functional group. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl3,4-diamino-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with tert-butyl acetoacetate.
Amination: The tert-butyl acetoacetate undergoes amination to introduce the amino groups. This step often requires the use of ammonia or amines under controlled conditions.
Oxidation: The intermediate product is then subjected to oxidation to form the ketone group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl3,4-diamino-4-oxobutanoate may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl3,4-diamino-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl3,4-diamino-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ketone group may also participate in nucleophilic addition reactions, altering the function of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl3,4-diamino-4-oxobutanoate: Lacks the ® configuration, resulting in different stereochemistry and potentially different biological activity.
tert-Butyl3,4-diamino-4-hydroxybutanoate: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
tert-Butyl3,4-diamino-4-oxopentanoate:
Uniqueness
®-tert-Butyl3,4-diamino-4-oxobutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
tert-butyl (3R)-3,4-diamino-4-oxobutanoate |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-6(11)4-5(9)7(10)12/h5H,4,9H2,1-3H3,(H2,10,12)/t5-/m1/s1 |
InChI-Schlüssel |
HSLAXUQCLAYCPA-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)N)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


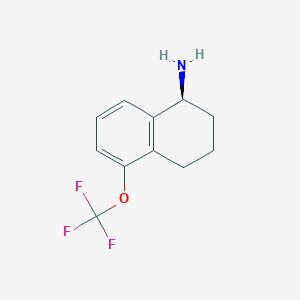
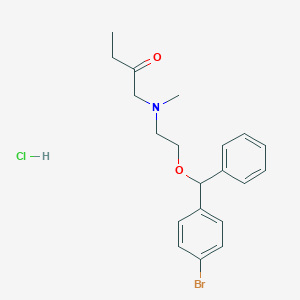


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
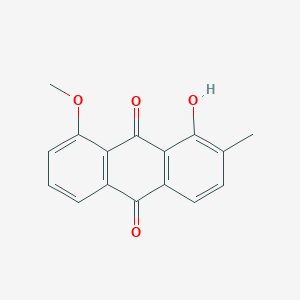
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
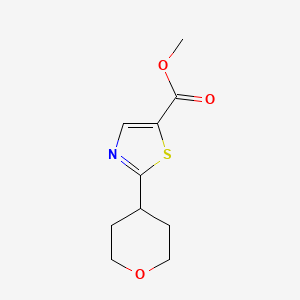
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
